N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups such as allyl, fluoro, methyl, phenyl, and carboxamide. The presence of these diverse substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrazolo[4,3-c]pyridine core through cyclization reactions. This is followed by the introduction of the allyl, fluoro, methyl, phenyl, and carboxamide groups through various substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Compounds: Compounds with fluorine substituents that impart unique properties.
Carboxamide Derivatives: Compounds with carboxamide groups that influence their biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c1-3-11-27-13-18(22(29)25-16-10-9-15(2)20(24)12-16)21-19(14-27)23(30)28(26-21)17-7-5-4-6-8-17/h3-10,12-14H,1,11H2,2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWVQVDOAKSONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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